molecular formula C11H13NO B11910966 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde

1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde

Cat. No.: B11910966
M. Wt: 175.23 g/mol
InChI Key: IZMSIYWLASIREE-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde is a chemical compound belonging to the class of tetrahydroquinolines This compound is characterized by a quinoline ring system that is partially saturated and substituted with a methyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde typically involves the functionalization of the tetrahydroquinoline ring. One common method includes the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline structure.

Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation of quinoline derivatives followed by selective functionalization. The use of heterogeneous catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. These actions contribute to its neuroprotective and antidepressant effects .

Comparison with Similar Compounds

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares structural similarities but differs in its neuroprotective properties.

    2-Methyl-1,2,3,4-tetrahydroquinoline: Another methyl-substituted tetrahydroquinoline with distinct chemical properties.

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a wide range of biological activities

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of neuroprotective and antidepressant effects sets it apart from other similar compounds .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-5-carbaldehyde

InChI

InChI=1S/C11H13NO/c1-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2,4,6,8H,3,5,7H2,1H3

InChI Key

IZMSIYWLASIREE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C(C=CC=C21)C=O

Origin of Product

United States

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